High-Efficiency Synthesis from 3-(4-Nitrophenyl)prop-2-yn-1-ol via Appel Reaction
The target compound can be synthesized from the commercially available precursor 3-(4-nitrophenyl)prop-2-yn-1-ol in a single-step Appel-type bromination using carbon tetrabromide and triphenylphosphine in dichloromethane, achieving a high isolated yield of 91% . This one-step conversion from the alcohol to the propargylic bromide is highly efficient compared to alternative routes that might involve more complex propargylic halogenation strategies or multi-step sequences to install both the nitroaryl and bromoalkyne functionalities.
| Evidence Dimension | Isolated yield of propargylic bromide formation |
|---|---|
| Target Compound Data | 91% yield from 3-(4-nitrophenyl)prop-2-yn-1-ol |
| Comparator Or Baseline | Alternative multi-step synthesis routes (e.g., separate aryl alkyne formation followed by bromination) may have lower cumulative yields |
| Quantified Difference | Not directly quantified; class-level inference based on typical multi-step yield reductions |
| Conditions | CBr₄, PPh₃, CH₂Cl₂, 0°C then 0-20°C; reference: Okitsu et al., J. Org. Chem. 2011, 76, 3438-3449 |
Why This Matters
A high-yielding, single-step synthesis reduces procurement costs and minimizes the number of synthetic steps required for downstream applications.
